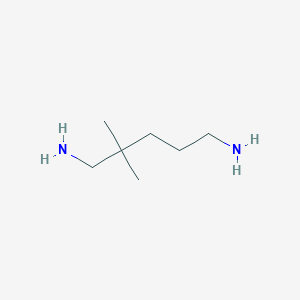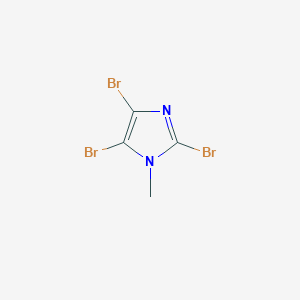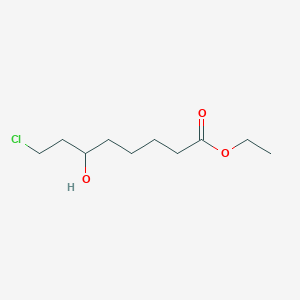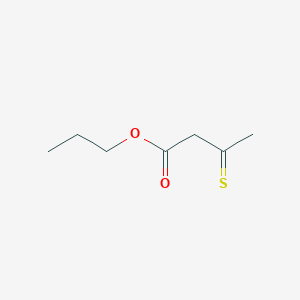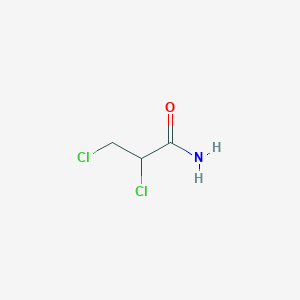
2,3-二氯丙酰胺
描述
2,3-Dichloropropionamide is a chemical compound that is not directly described in the provided papers. However, related compounds with similar structural motifs or functional groups have been studied. For instance, 3-chloropropionamide has been characterized, revealing its crystal structure and intermolecular hydrogen bonding patterns . This information can provide insights into the behavior of chlorinated propionamides, which may share some physical and chemical properties with 2,3-dichloropropionamide.
Synthesis Analysis
The synthesis of chlorinated propionamides and related compounds involves various chemical reactions. For example, 3-Chloro-N-hyroxy-2,2-dimethylpropionamide was synthesized through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, optimizing the process conditions to achieve a high yield and purity . Similarly, dendritic polyamides were synthesized using a one-pot procedure involving the activation of carboxyl groups and condensation with an aminodicarboxylic acid . These methods demonstrate the synthetic approaches that could potentially be applied to the synthesis of 2,3-dichloropropionamide.
Molecular Structure Analysis
The molecular structure of chlorinated amides has been determined using various analytical techniques. For instance, the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods, and the results were compared with X-ray diffraction data . The crystal structure of 3-chloropropionamide was also determined, providing bond distances and information about the molecular conformation . These studies contribute to our understanding of the molecular structure of chlorinated amides.
Chemical Reactions Analysis
The chemical reactivity of chlorinated amides can be inferred from the synthesis and modification of related compounds. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involved the reaction of a chlorinated aminopyridine with a chlorinated pyridine carboxylic acid . The synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide from a chlorinated cyclopropanecarboxylic acid illustrates the reactivity of chlorinated propenyl groups . These reactions highlight the potential reactivity of 2,3-dichloropropionamide in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated amides can be deduced from the properties of similar compounds. The crystal structure of 3-chloropropionamide reveals its ability to form intermolecular hydrogen bonds, which could influence its melting point, solubility, and other physical properties . The vibrational spectroscopy data of 2-chloro-N-(diethylcarbamothioyl)benzamide provide insights into the compound's chemical bonds and functional groups . These properties are essential for understanding the behavior of chlorinated amides in different environments and applications.
科学研究应用
食品化学与毒理学:3-单氯丙烷-1,2-二醇(3-MCPD)是一种与热处理食品污染物有关的化合物。研究已经探讨了其形成、在食品中的存在、分析方法和毒理学方面。这包括其对婴儿食品的影响以及对婴儿可能构成的潜在危险(Jędrkiewicz等,2016年)。
化学合成:3-氯丙酰氯在胶粘剂、药品、除草剂和杀菌剂中被使用。其连续流程生产提供了一种更安全、更高效的替代传统方法。这个过程可能与2,3-二氯丙酰胺的合成和应用相关(Movsisyan et al., 2018)。
毒性研究:2,3-二氯丙酸,可能与2,3-二氯丙酰胺相似,已被研究其对大鼠的急性和亚急性毒性。了解其毒理学特征可以为相关化合物的安全评估提供信息(Hasegawa et al., 1990)。
农业应用:对于在番茄等作物中用于害虫控制的1,3-二氯丙烯(1,3-D)的研究表明其在管理线虫、土传病害和杂草方面的有效性。这表明类似化合物如2,3-二氯丙酰胺可能具有农业应用潜力(Gilreath et al., 2004)。
环境影响:2,3-二氯丙酰苯胺在不同土壤上的吸附突出了其与环境的相互作用,这对于了解这类化学品在农业环境中的命运和传输至关重要(Kankou et al., 2013)。
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
属性
IUPAC Name |
2,3-dichloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQSRDWXDLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871293 | |
| Record name | 2,3-Dichloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropropionamide | |
CAS RN |
19433-84-2 | |
| Record name | 2,3-Dichloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19433-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloropropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19433-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



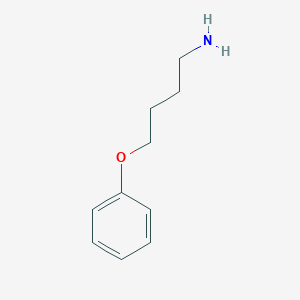
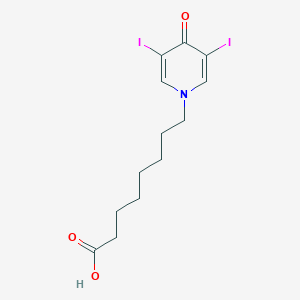
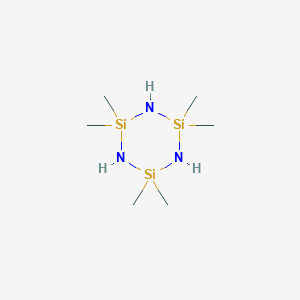
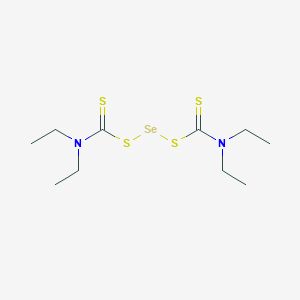

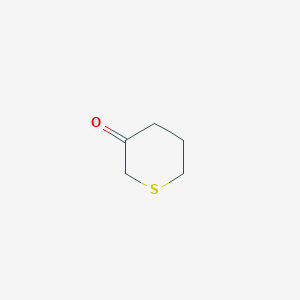
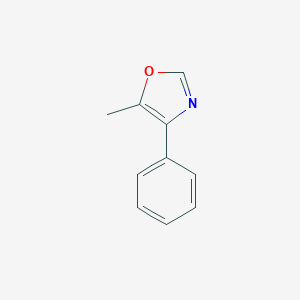

![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
